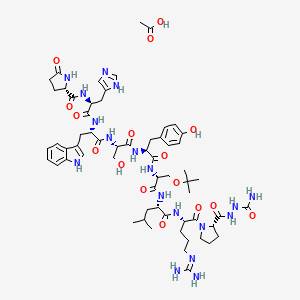
双吲哚马来酰亚胺 II
描述
双吲哚马来酰亚胺 II 是一种有效的、ATP 竞争性蛋白激酶 C 抑制剂。它以对蛋白激酶 C 相对于蛋白激酶 A 和磷酸化酶激酶的选择性而闻名。 该化合物还在烟碱型胆碱能受体处表现出有效的非竞争性拮抗作用 。 This compound 由于其生物活性而得到广泛认可,并且由于其潜在的治疗应用而被广泛研究 .
科学研究应用
作用机制
双吲哚马来酰亚胺 II 通过 ATP 竞争性结合抑制蛋白激酶 C 来发挥其作用。 它对蛋白激酶 C 相对于蛋白激酶 A 和磷酸化酶激酶表现出选择性 。 该化合物还在烟碱型胆碱能受体处充当非竞争性拮抗剂,抑制尼古丁刺激细胞中的儿茶酚胺分泌 。 其作用机制中涉及的分子靶点和途径包括蛋白激酶 C 和钙调蛋白 .
与相似化合物的比较
类似的化合物包括双吲哚马来酰亚胺 I、IV、VII、X 和 XI 。 这些化合物具有相似的生物活性,例如蛋白激酶 C 抑制,但在选择性和效力方面有所不同。 例如,双吲哚马来酰亚胺 I 是一种高度选择性的蛋白激酶 C 抑制剂,对各种亚型具有很高的选择性 。 This compound 在烟碱型胆碱能受体处具有有效的非竞争性拮抗作用,这一点是独一无二的 .
准备方法
双吲哚马来酰亚胺 II 可以使用多种方法合成。 一种常见的合成路线包括在四氢呋喃 (THF) 中用叔丁醇钾存在下使 N-甲基吲哚-3-乙醛酰胺与甲基芳基乙酸酯反应 。 另一种方法是在 THF/甲苯混合物中使用 N-苄基保护的 2,3-二溴马来酰亚胺生成双吲哚马来酰亚胺,然后将其转化为相应的马来酸酐 。 工业生产方法通常涉及优化这些合成路线,以实现高产率和纯度。
化学反应分析
双吲哚马来酰亚胺 II 会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括叔丁醇钾、THF 和甲苯 。 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,双吲哚马来酰亚胺与 N-苄基保护的 2,3-二溴马来酰亚胺在 THF/甲苯中的反应生成双吲哚马来酰亚胺及其相应的马来酸酐 .
相似化合物的比较
Similar compounds include bisindolylmaleimide I, IV, VII, X, and XI . These compounds share similar biological activities, such as protein kinase C inhibition, but differ in their selectivity and potency. For example, bisindolylmaleimide I is a highly selective protein kinase C inhibitor with high selectivity for various isozymes . Bisindolylmaleimide II is unique in its potent noncompetitive antagonism at nicotinic cholinergic receptors .
属性
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDERUQORUFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314226 | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-45-1 | |
| Record name | Bisindolylmaleimide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)







![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)


